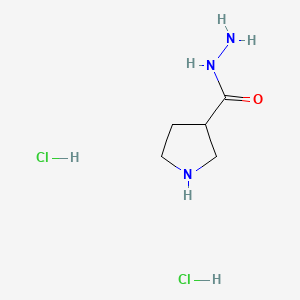
Pyrrolidine-3-carbohydrazidedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine-3-carbohydrazide dihydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine-3-carbohydrazide dihydrochloride typically involves the reaction of pyrrolidine-3-carboxylic acid with hydrazine hydrate, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Reagents: Pyrrolidine-3-carboxylic acid, hydrazine hydrate, hydrochloric acid.
Solvents: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of pyrrolidine-3-carbohydrazide dihydrochloride may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include:
Continuous Stirring: To ensure uniform mixing of reactants.
Temperature Control: To maintain optimal reaction conditions.
Filtration and Drying: To isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidine-3-carbohydrazide dihydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, or other polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine-3-carboxylic acid derivatives, while reduction may produce pyrrolidine-3-amine derivatives.
Aplicaciones Científicas De Investigación
Pyrrolidine-3-carbohydrazide dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Material Science: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of pyrrolidine-3-carbohydrazide dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-carbohydrazide: Similar structure but with the carbohydrazide group at the 2-position.
Pyrrolidine-3-carboxylic acid: The precursor to pyrrolidine-3-carbohydrazide dihydrochloride.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.
Uniqueness
Pyrrolidine-3-carbohydrazide dihydrochloride is unique due to its specific functional groups and the position of the carbohydrazide group on the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are distinct from other pyrrolidine derivatives.
Propiedades
Fórmula molecular |
C5H13Cl2N3O |
|---|---|
Peso molecular |
202.08 g/mol |
Nombre IUPAC |
pyrrolidine-3-carbohydrazide;dihydrochloride |
InChI |
InChI=1S/C5H11N3O.2ClH/c6-8-5(9)4-1-2-7-3-4;;/h4,7H,1-3,6H2,(H,8,9);2*1H |
Clave InChI |
MKUZFBYOJVUQSE-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C(=O)NN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl[3-(morpholin-3-yl)propyl]amine](/img/structure/B13615299.png)

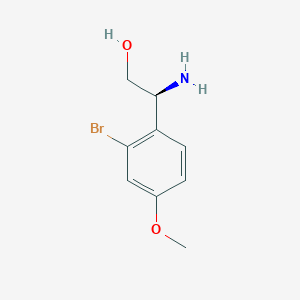
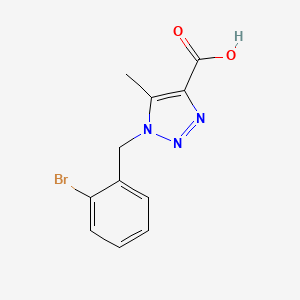
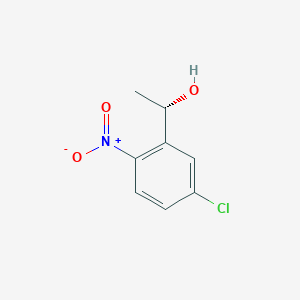


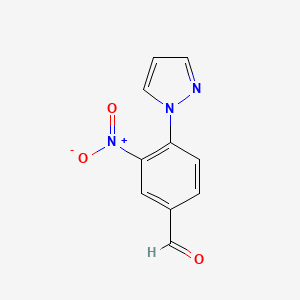
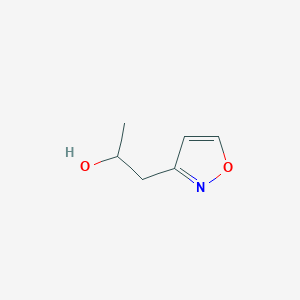
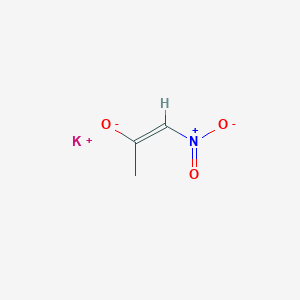
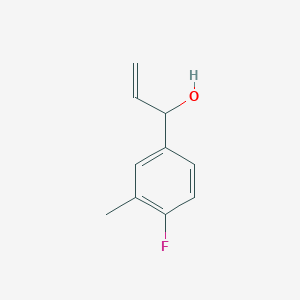

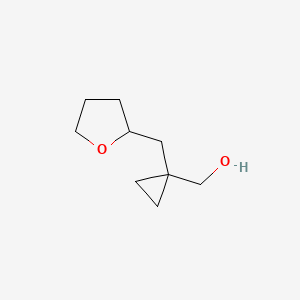
![13-Azabicyclo[10.2.0]tetradecan-14-one](/img/structure/B13615379.png)
